2-Isopropyl-5-methylanisole
Overview
Description
2-Isopropyl-5-methylanisole is an organic compound with the chemical formula C11H16O. It is a colorless liquid with a strong fennel aroma. This compound is soluble in alcohol and ether but only slightly soluble in water . It is widely used in the food and spice industry as a flavoring agent and spice ingredient, adding a fennel flavor to various products such as food, beverages, chewing gum, and toothpaste . Additionally, it is used in medicine and cosmetics as a fragrance ingredient to enhance the aroma of products .
Mechanism of Action
Target of Action
Thymol methyl ether primarily targets cell membranes . It interacts with these membranes, disrupting their structure and function . This interaction affects membrane permeability, leading to a loss of membrane potential and leakage of cellular contents .
Mode of Action
The compound’s mode of action involves disruption of the cell envelope and interaction with intracellular targets . It impairs ergosterol biosynthesis in Candida strains, which consequently affects cell membrane integrity . Thymol methyl ether has also been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .
Biochemical Pathways
Thymol methyl ether affects several biochemical pathways. It modulates critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin . These pathways play crucial roles in cell growth, proliferation, and survival.
Result of Action
The result of thymol methyl ether’s action at the molecular and cellular level includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis . It also disrupts cell membranes, leading to a loss of membrane potential and leakage of cellular contents .
Action Environment
The action of thymol methyl ether can be influenced by environmental factors. For instance, the compound’s antimicrobial effect can be affected by its interaction with food matrix components . .
Preparation Methods
The synthesis of 2-Isopropyl-5-methylanisole is typically achieved through the condensation reaction of anisaldehyde and isopropanol . This reaction can be catalyzed using either an acid catalyst or an enzyme . Another method involves the preparation from thymol and dimethylsulfate in an alkaline solution or from sodium thymolate with dimethylsulfate in water . These methods provide efficient routes for the production of this compound on both laboratory and industrial scales.
Chemical Reactions Analysis
2-Isopropyl-5-methylanisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups can be introduced into the aromatic ring using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Isopropyl-5-methylanisole has a wide range of scientific research applications:
Biology: The compound exhibits antifungal and antibiofilm activities, making it useful in biological studies.
Industry: In the food and spice industry, it is used as a flavoring agent.
Comparison with Similar Compounds
2-Isopropyl-5-methylanisole can be compared with other similar compounds, such as:
Thymol: Both compounds have similar aromatic structures and are used in the flavor and fragrance industry. thymol has a more pronounced antiseptic property.
Methyleugenol: This compound is also used in fragrances and has a similar structure but differs in its specific functional groups and applications.
Chlorothymol: A chlorinated derivative of thymol, it has enhanced antimicrobial properties compared to this compound.
These comparisons highlight the unique properties and applications of this compound, particularly its strong fennel aroma and its use in various industries.
Properties
IUPAC Name |
2-methoxy-4-methyl-1-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXNMXDFRRDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047617 | |
Record name | 2-Isopropyl-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid with a warm-spicy rooty herbaceous note | |
Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.00 to 216.00 °C. @ 760.00 mm Hg | |
Record name | Thymol methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in oils, soluble (in ethanol) | |
Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.940 | |
Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1076-56-8 | |
Record name | Thymol methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-5-methylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymol methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Isopropyl-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-5-methylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYL-5-METHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTE0C4390U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thymol methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Thymol methyl ether?
A1: Thymol methyl ether has the molecular formula C11H16O and a molecular weight of 164.24 g/mol.
Q2: Are there any characteristic spectroscopic data available for Thymol methyl ether identification?
A2: Yes, Thymol methyl ether can be identified using GC-MS analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm its structure [].
Q3: Which plant species are known to contain Thymol methyl ether?
A3: Thymol methyl ether has been identified in various plant species, including Thymus, Lippia, Crithmum maritimum, Apium leptophyllum, Conobea scoparioides, Juniperus drupacea, Monarda didyma, and Nashia inaguensis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: Are there different chemotypes within a single plant species based on Thymol methyl ether content?
A4: Yes, some plant species, such as Crithmum maritimum and Lippia grandis, exhibit chemotypic variations based on differing levels of Thymol methyl ether in their essential oils [, ].
Q5: What factors can influence the chemical composition and yield of essential oils, including Thymol methyl ether content, in plants?
A5: Several factors contribute to variations in essential oil yield and composition, including geographical origin, harvest time, plant organ, environmental factors (such as temperature, soil type, and climate), and extraction methods [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q6: Does Thymol methyl ether exhibit any biological activities?
A6: While research is ongoing, Thymol methyl ether has demonstrated potential antioxidant, antimicrobial (particularly against Gram-positive bacteria and some fungi), and mosquito repellent properties in laboratory settings [, , , , , , , , , , , ].
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